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Compound of Interest

Compound Name: Avibactam sodium hydrate

Cat. No.: B1149929 Get Quote

Welcome to the technical support center for the synthesis of Avibactam sodium hydrate. This

resource is designed for researchers, scientists, and drug development professionals to

troubleshoot common issues, access frequently asked questions, and find detailed protocols to

optimize their synthesis yield and purity.

Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of

Avibactam sodium hydrate, providing potential causes and actionable solutions.

Low Yield in Key Reaction Steps
Q1: My overall synthesis yield is low. Which steps are most critical for optimization?

A1: Low overall yield in Avibactam synthesis is a common issue, often stemming from

challenges in specific transformations. Early routes reported overall yields as low as 9-11%.[1]

More optimized processes have achieved yields of 23.9% starting from ethyl-5-

hydroxypicolinate and up to 35% from Boc-benzylglutamate.[1][2] The most critical steps to

investigate for yield loss are typically the lipase-catalyzed resolution, the urea cyclization, and

the debenzylation/sulfation sequence.

Q2: The yield of the lipase-catalyzed resolution step is poor or the reaction is very slow. What

are the common causes and how can I improve it?
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A2: The lipase-catalyzed resolution is crucial for establishing the correct stereochemistry of the

piperidine core. Poor yields can result from suboptimal reaction conditions.

Potential Causes:

Incorrect pH of the buffer solution.

Low enzyme activity or inappropriate enzyme loading.

Poor substrate quality.

Presence of inhibitory impurities.

Solutions:

pH Optimization: The reaction is typically carried out in a phosphate buffer. An optimized

protocol uses a potassium phosphate buffer at pH 8, which is then adjusted to pH 7.5

before adding the lipase.[3] The pH can significantly impact lipase activity.[4]

Enzyme Selection and Loading: Lipozyme CALB (Candida antarctica Lipase B) has been

successfully used.[3] Ensure the enzyme is active and use an appropriate loading, for

example, a 1:1 weight ratio of enzyme to substrate.[3]

Substrate Quality: The crude ethyl 5-hydroxypiperidine-2-carboxylate intermediate should

be used directly after its preparation to minimize degradation.[3]

Monitoring and Work-up: The reaction progress should be monitored by TLC. Upon

completion, the aqueous solution containing the desired product can be obtained by

filtration and used directly in the next step to avoid yield loss during purification.[3]

Q3: I am struggling with the urea cyclization step, resulting in low yields and side products.

How can I optimize this reaction?

A3: The formation of the diazabicyclooctane (DBO) core via urea cyclization is a challenging

step. Direct cyclization attempts can be low-yielding.[1] A successful strategy involves a multi-

step sequence with careful selection of protecting groups and reaction conditions.

Potential Causes:
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Sub-optimal reaction sequence.

Unsuitable cyclizing agent or reaction conditions.

Formation of byproducts such as nitriles when using dehydrating agents.[5]

Solutions:

Reverse the Reaction Sequence: A key optimization is to first form the amide from the

ester and then perform the urea cyclization. This approach has been shown to significantly

improve the yield, with the amidation step reaching up to 96.5%.[1]

Protecting Group Strategy: The introduction of a protecting group on the piperidine

nitrogen, such as the 9-fluorenylmethyloxycarbonyl (FMOC) group, has been shown to be

highly effective.[1] The FMOC group can be introduced using FMOC-Cl.

Cyclizing Agent and Solvent: Carbonyl diimidazole (CDI) is an effective cyclizing agent.[1]

The choice of solvent is critical; chlorobenzene has been found to be a suitable solvent for

this transformation, leading to a yield of 89% for the cyclized product.[1]

Temperature Control: The reaction temperature should be carefully controlled. The

introduction of the FMOC group can be done at around 30°C, while the subsequent

cyclization with CDI is performed at a lower temperature of 15°C.[1]

Logical Workflow for Troubleshooting Low Yield in Urea Cyclization

Low Yield in
Urea Cyclization
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Urea cyclization troubleshooting workflow.

Issues with Impurities and Purification
Q4: My final product contains a significant amount of impurities. What are the common

impurities and how can I minimize them?

A4: Impurities in Avibactam sodium hydrate can be process-related (e.g., unreacted

intermediates, byproducts), degradation products, or residual solvents.[1] Isomeric impurities

are also a concern.

Common Impurities and Control Strategies:

Isomeric Impurities: Diastereomers can form during the synthesis. The lipase-catalyzed

resolution is a key step to control stereochemistry.[3] If isomeric impurities are present in

later intermediates, purification can be achieved by crystallization. For example, an

intermediate containing an isomer impurity can be purified by dissolving it in acetone and

then adding ethyl acetate to precipitate the desired isomer.[6]

Process-Related Byproducts: In the lipase-catalyzed resolution, a water-soluble byproduct

can form, which can be easily removed by liquid-liquid separation.[7] During urea

cyclization, using dehydrating agents like triphosgene can lead to nitrile formation.[5] This

can be avoided by using CDI.

Degradation Products: Avibactam can degrade upon exposure to light, heat, or moisture.

[1] Proper storage of intermediates and the final product is crucial.

Residual Solvents: Solvents used in the synthesis, such as ethanol, isopropanol,

dichloromethane, and toluene, may be present in the final product.[8] The final

crystallization and drying steps are critical for their removal. Headspace Gas

Chromatography (HS-GC) can be used to quantify residual solvents.[8]

Q5: I am having difficulty with the final crystallization of Avibactam sodium hydrate, leading to

poor crystal form or high levels of residual solvents.

A5: The final crystallization is critical for obtaining the desired polymorphic form and for

removing impurities and residual solvents.
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Potential Causes:

Inappropriate solvent system.

Incorrect temperature profile for crystallization.

Presence of impurities that inhibit crystallization.

Insufficient drying.

Solutions:

Solvent System: A common procedure for the final salt exchange and crystallization

involves using a mixture of ethanol and water.[3] The product is precipitated by adding a

solution of sodium 2-ethylhexanoate in ethanol to a solution of the tetrabutylammonium

salt of Avibactam in ethanol and water.[3]

Temperature Control: The crystallization can be performed at room temperature.[3] In

other protocols, cooling to 0-10°C is used to maximize precipitation.[9]

Washing and Drying: The precipitated solid should be thoroughly washed with ethanol to

remove impurities.[3] Drying under vacuum is then necessary to remove residual solvents.

Polymorph Control: Different crystalline forms of Avibactam sodium have been reported.

The choice of solvent and crystallization conditions can influence the resulting polymorph.

For example, using a methanol/water solvent system and cooling can yield specific crystal

forms.[10]

Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of Avibactam sodium hydrate?

A1: The overall yield can vary significantly depending on the synthetic route. Early routes

reported yields around 9-11%.[1] More recent, optimized processes have achieved overall

yields of approximately 23.9% starting from ethyl-5-hydroxypicolinate[1] and up to 35% in a 5-

step synthesis from Boc-benzyl-glutamate.[11]

Q2: What are the key safety precautions to consider during the synthesis?
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A2: Several reagents used in Avibactam synthesis require careful handling. Phosgene and its

substitutes (e.g., triphosgene) are highly toxic. The use of sodium hydride with DMSO can be

hazardous.[5] Hydrogenation steps, especially with dry palladium on carbon catalyst, pose a

fire risk.[3] Using wet catalyst can mitigate this risk.[3] Always consult the safety data sheets

(SDS) for all reagents and perform reactions in a well-ventilated fume hood with appropriate

personal protective equipment (PPE).

Q3: What analytical techniques are recommended for monitoring the reaction progress and

final product purity?

A3:

Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective method for

monitoring the progress of most reaction steps.[3]

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the primary method for

determining the purity of intermediates and the final product, as well as for quantifying

impurities.[1]

Impurity Identification: Mass Spectrometry (MS), often coupled with HPLC (LC-MS), and

Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the identification and

structural elucidation of impurities and byproducts.[10]

Residual Solvent Analysis: Headspace Gas Chromatography (HS-GC) with a Flame

Ionization Detector (FID) is the standard method for quantifying residual solvents in the final

active pharmaceutical ingredient (API).[8]

Q4: How critical is the quality of starting materials?

A4: The quality of starting materials is crucial for the success of the synthesis, impacting both

yield and impurity profile. Using high-purity starting materials can prevent the introduction of

impurities that may be difficult to remove in later stages. For instance, the use of commercially

available and affordable ethyl-5-hydroxypicolinate is a key feature of an optimized synthesis.[1]

It is important to establish appropriate specifications for all raw materials.[12]
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Table 1: Comparison of Reported Yields for Different
Synthetic Routes of Avibactam

Starting
Material

Key Features
Number of
Steps

Overall Yield
(%)

Reference

Double-chiral

piperidine

derivatives

Early discovery

route
Multiple ~9.0 [1]

L-glutamic acid /

L-pyroglutamic

acid

Wockhardt route Multiple ~11.0 [1]

Boc-

benzylglutamate

Optimized

manufacturing

route

5 (isolated) 35.0 [11]

Ethyl-5-

hydroxypicolinate

Lipase

resolution, one-

pot

debenzylation/sul

fation

10 23.9 [1]

Table 2: Step-by-Step Yields for an Optimized Synthesis
from Ethyl-5-hydroxypicolinate

Step Product Yield (%)

Amide Formation

(2S,5R)-5-

[(Benzyloxy)amino]piperidine-

2-carboxamide

96.5

Urea Cyclization

(2S,5R)-6-(Benzyloxy)-7-oxo-

1,6-diazabicyclo[3.2.1]octane-

2-carboxamide

89.0

Final Salt Formation Avibactam Sodium Salt 96.2

(Note: The table presents yields for key optimized steps as reported in the literature.[1])
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Experimental Protocols
Optimized 10-Step Synthesis of Avibactam Sodium
Hydrate from Ethyl-5-hydroxypicolinate
This protocol is based on an efficient, scalable synthesis reported in the literature.[3]

Step 1: Hydrogenation of Ethyl-5-hydroxypicolinate

To a solution of ethyl-5-hydroxypicolinate (250.0 g) in ethanol (1500 mL), add 10% Rh/C

(25.0 g).

Stir the mixture under a hydrogen atmosphere (200 psi) at room temperature for 12 hours.

Monitor the reaction by TLC.

Upon completion, filter the mixture to remove the catalyst and concentrate the filtrate under

reduced pressure to obtain crude ethyl 5-hydroxypiperidine-2-carboxylate.

Step 2: Lipase-Catalyzed Resolution

Dissolve the crude product from Step 1 in a 0.1 M potassium phosphate buffer solution (pH

8).

Adjust the pH to 7.5 with dipotassium hydrogen phosphate.

Add Lipozyme CALB (1:1 weight ratio with the substrate).

Stir the mixture at room temperature for 12 hours.

Monitor the reaction by TLC.

Filter the mixture to obtain an aqueous solution of (2S,5S)-5-hydroxypiperidine-2-

carboxylate, which is used directly in the next step.

Steps 3-10: (Including Amide Formation, Urea Cyclization, Debenzylation/Sulfation, and Salt

Formation)
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The subsequent steps involve Boc protection, conversion to the benzyloxyamino derivative,

deprotection, amide formation, FMOC protection, urea cyclization with CDI, a one-pot

debenzylation and sulfation, and finally, cation exchange to form the sodium salt.

Detailed Protocol for Key Optimized Steps:

Amide Formation:

Mix ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate (593.0 g) with a 7 M

solution of ammonia in methanol (2 L).

Stir at room temperature for 8 hours.

Filter the reaction mixture and wash the solid with methanol.

Concentrate the filtrate and perform a solvent exchange to toluene.

Crystallize the product from toluene to yield (2S,5R)-5-[(Benzyloxy)amino]piperidine-2-

carboxamide (yield: 96.5%).[1]

Urea Cyclization:

To a solution of (2S,5R)-5-[(Benzyloxy)amino]piperidine-2-carboxamide (510.1 g) and

diisopropylethylamine in chlorobenzene, add a solution of 9-fluorenylmethyl chloroformate

(FMOC-Cl) in chlorobenzene at 20-30°C.

After the reaction is complete, add carbonyl diimidazole (CDI) and stir at 15°C for 11

hours.

The product, (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide,

is obtained after workup and crystallization (yield: 89%).[1]

One-Pot Debenzylation and Sulfation:

This step involves the catalytic hydrogenation of the benzyloxy group using Pd/C in the

presence of a sulfating agent like sulfur trioxide-trimethylamine complex.

This is followed by a cation exchange to form the tetrabutylammonium salt intermediate.
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Final Salt Formation:

To a solution of the tetrabutylammonium salt of Avibactam (723.0 g) in ethanol (2.5 L) and

water (50 mL), add a solution of sodium 2-ethylhexanoate (475.0 g) in ethanol (2.0 L) over

1 hour at room temperature.

Stir the mixture for 2 hours.

Filter the precipitate, wash with ethanol, and dry to obtain Avibactam sodium salt as a

white crystalline solid (yield: 96.2%).[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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